N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride
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Overview
Description
N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride is a chemical compound that features an oxirane (epoxide) ring and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride typically involves the reaction of an epoxide with a tertiary amine. One common method includes the reaction of epichlorohydrin with N,N-dipropylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as column chromatography or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring to yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Amino alcohols or thiol alcohols
Scientific Research Applications
N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride involves the interaction of its quaternary ammonium group with biological membranes, leading to membrane disruption. The epoxide ring can react with nucleophilic sites in biological molecules, causing modifications that can inhibit microbial growth or alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis[(oxiran-2-yl)methyl]-4-phenoxyaniline
- N-methyl-N-[(oxiran-2-yl)methyl]cyclopropanamine
- 1,3,5-tris[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione
Uniqueness
N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride is unique due to its combination of an epoxide ring and a quaternary ammonium group, which imparts both reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
622850-19-5 |
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Molecular Formula |
C12H26ClNO |
Molecular Weight |
235.79 g/mol |
IUPAC Name |
oxiran-2-ylmethyl(tripropyl)azanium;chloride |
InChI |
InChI=1S/C12H26NO.ClH/c1-4-7-13(8-5-2,9-6-3)10-12-11-14-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YQFOHQBSENCNTR-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](CCC)(CCC)CC1CO1.[Cl-] |
Origin of Product |
United States |
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